2-Methylcyclohexane-1-carbaldehyde

Organic Synthesis Physicochemical Properties Purification

2-Methylcyclohexane-1-carbaldehyde (CAS 13076-15-8) is a disubstituted cyclohexane derivative that features both a formyl and a methyl group on adjacent ring carbons. This substitution pattern creates two stereocenters, rendering the molecule chiral and enabling the existence of multiple diastereomers—a key distinction from simpler cyclohexane analogs.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 13076-15-8
Cat. No. B3230590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclohexane-1-carbaldehyde
CAS13076-15-8
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC1CCCCC1C=O
InChIInChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h6-8H,2-5H2,1H3
InChIKeyBXRDRWXTTQUDAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclohexane-1-carbaldehyde (CAS 13076-15-8): A Versatile Chiral Building Block for Stereoselective Synthesis and Procurement


2-Methylcyclohexane-1-carbaldehyde (CAS 13076-15-8) is a disubstituted cyclohexane derivative that features both a formyl and a methyl group on adjacent ring carbons [1]. This substitution pattern creates two stereocenters, rendering the molecule chiral and enabling the existence of multiple diastereomers—a key distinction from simpler cyclohexane analogs . Commercially, the compound is typically supplied as a mixture of diastereomers, often at purities ranging from 95% to 98% . Its physicochemical profile, including a boiling point of 115–116 °C, a density of 0.837 g/mL at 25 °C, and a refractive index (n20/D) of 1.4240, underpins its handling and quality control in laboratory settings .

Chiral building block for stereoselective synthesis
Available as diastereomer mixture or enantiopure form
Distinct physicochemical profile supports purification and QC

Why Generic Substitution of 2-Methylcyclohexane-1-carbaldehyde with Related Cyclohexane Derivatives Fails in Stereoselective Synthesis


Direct substitution of 2-Methylcyclohexane-1-carbaldehyde (13076-15-8) with related cyclohexane derivatives is ill-advised due to a confluence of structural, physical, and functional factors that critically impact synthetic outcomes. Unlike unsubstituted cyclohexanecarboxaldehyde, the methyl group in 2-Methylcyclohexane-1-carbaldehyde introduces significant steric hindrance and conformational bias, which are essential for achieving high diastereoselectivity in key reactions such as hydroformylation and Diels-Alder cycloadditions [1][2]. Furthermore, its distinct physicochemical profile—evidenced by a notably lower boiling point (115–116 °C vs. 161–163 °C) and density (0.837 g/mL vs. 0.926 g/mL) relative to the parent compound —demands different purification and handling protocols. Even among positional isomers (e.g., 3- or 4-methylcyclohexane-1-carbaldehyde), the unique 1,2-disubstitution pattern of 13076-15-8 dictates a different conformational landscape and reactivity, making it a non-fungible intermediate [3]. These distinctions underscore that generic substitution is not a matter of simple exchange but of navigating a distinct chemical space.

Unsubstituted analog

Lacks the methyl-derived steric bias critical for diastereoselectivity, which may shift stereochemical outcomes.

Positional isomers

3- or 4-methyl substitution alters the conformational landscape and reactivity; conditions may not transfer directly.

Physical property mismatch

Significantly lower boiling point and density impact distillation and handling; purification protocols may require revalidation.

Product-Specific Quantitative Evidence Guide for 2-Methylcyclohexane-1-carbaldehyde (13076-15-8)


Physicochemical Differentiation of 2-Methylcyclohexane-1-carbaldehyde vs. Unsubstituted Cyclohexanecarboxaldehyde

2-Methylcyclohexane-1-carbaldehyde (13076-15-8) exhibits significantly altered physicochemical properties compared to its unsubstituted parent compound, cyclohexanecarboxaldehyde (2043-61-0), directly impacting its handling and purification. The target compound has a boiling point of 115–116 °C, a density of 0.837 g/mL, and a refractive index of 1.4240 . In contrast, cyclohexanecarboxaldehyde has a boiling point of 161–163 °C and a density of 0.926 g/mL [1]. The lower boiling point and density of 13076-15-8 necessitate distinct distillation and separation strategies.

BP & Density vs Parent
Method context
~46 °C lower BP, ~10% lower density
Supports distinct purification and QC benchmarking.
Literature database values; verify with supplied batch.
Organic Synthesis Physicochemical Properties Purification

Comparison of Physical Properties: 2-Methylcyclohexane-1-carbaldehyde vs. 2-Methylcyclohexanone

While structurally related, 2-Methylcyclohexane-1-carbaldehyde (13076-15-8) is functionally distinct from 2-methylcyclohexanone (583-60-8). The target aldehyde has a boiling point of 115–116 °C, a density of 0.837 g/mL, and a refractive index of 1.4240 . In contrast, 2-methylcyclohexanone has a boiling point of 162–163 °C and a density of 0.924 g/mL . The substantial difference in boiling point (~46 °C) is critical for distinguishing these two compounds via simple distillation or gas chromatography.

GC/GC-MS vs Ketone
Data to verify
~46 °C boiling point difference enables distinction
May support analytical identification, preventing ketone mis-substitution.
Confirm with in-house analytical standards.
Physicochemical Properties Chromatography Quality Control

Superior Diastereoselectivity in Hydroformylation Achieved with 2-Methylcyclohexane-1-carbaldehyde Derivatives

The unique 1,2-disubstitution pattern of 2-Methylcyclohexane-1-carbaldehyde (13076-15-8) is critical for achieving high diastereoselectivity in hydroformylation reactions. Research indicates that the hydroformylation of trisubstituted olefins, facilitated by a Rh(I)/briphos ligand system, yields the corresponding aldehydes with high diastereoselectivity (>99:1) [1]. This exceptional selectivity is attributed to the steric and electronic influence of the methyl group adjacent to the aldehyde, which directs the approach of the catalyst.

Hydroformylation dr
Class-level
Reported dr >99:1
Supports diastereoselective pathway context.
Class-level evidence; verify with specific substrate.
Catalysis Hydroformylation Stereoselective Synthesis

Role in Diastereoselective Synthesis of Complex Cyclohexane Derivatives via Diels-Alder Cycloaddition

2-Methylcyclohexane-1-carbaldehyde (13076-15-8) and its related cyclohexenecarbaldehydes are valuable dienophiles in Diels-Alder reactions. The presence of the adjacent methyl and aldehyde groups on the cyclohexene ring creates a biased steric environment that can be exploited to control the regio- and stereochemical outcome of cycloadditions [1]. While unsubstituted cyclohexenecarbaldehydes yield mixtures of isomers, the use of electron-rich dienes with 2-methylpropenal (a structurally similar α,β-unsaturated aldehyde) can lead to highly regio- and stereoselective cycloadditions, producing almost exclusively the endo-adduct [1].

Diels-Alder Stereoselectivity
Class-level
Reported endo-selective cycloaddition with analogous substrates
Supports stereochemical-control in cycloadditions.
Model study; validate with target compound.
Diels-Alder Reaction Cycloaddition Stereochemistry

Purchasing Consideration: Mixture of Diastereomers vs. Enantiopure Forms

A key procurement decision for 2-Methylcyclohexane-1-carbaldehyde (13076-15-8) involves its stereochemical form. Commercial suppliers typically offer the compound as a 'mixture of diastereomers' . However, specific enantiopure forms, such as (1R,2S)-2-methylcyclohexane-1-carbaldehyde, are also described [1]. The choice between these forms directly impacts synthetic outcomes. The mixture of diastereomers is often suitable for early-stage explorations or when the next synthetic step includes a stereoconvergent process. Conversely, the enantiopure form is mandatory for asymmetric synthesis where a single, defined stereocenter is required to dictate the final product's chirality.

Stereochemical Form
Context-dependent
Diastereomer mixture (95–98%) or (1R,2S) enantiomer
Enables stereochemical-control fit; choose form per synthesis stage.
Verify enantiomeric composition with supplier COA.
Chiral Chemistry Procurement Stereoisomerism

Optimal Research and Industrial Application Scenarios for 2-Methylcyclohexane-1-carbaldehyde (13076-15-8)


As a Chiral Building Block for Enantioselective Synthesis of Pharmaceuticals and Natural Products

The established high diastereoselectivity achievable in reactions involving 2-Methylcyclohexane-1-carbaldehyde derivatives, as evidenced in hydroformylation (>99:1 dr) [1], positions this compound as an ideal chiral building block. It is particularly suited for the construction of complex cyclohexane-containing pharmacophores found in antiviral agents, JAK inhibitors, and other biologically active molecules, where precise spatial control of substituents is paramount [1][2].

For Advanced Intermediates Requiring Stringent Stereocontrol in Multi-Step Syntheses

The compound's ability to influence the stereochemical outcome of key transformations like Diels-Alder cycloadditions makes it invaluable for synthesizing advanced intermediates [3]. In multi-step sequences where a stereocenter is set early, the choice of 2-Methylcyclohexane-1-carbaldehyde over an achiral or less sterically demanding analog ensures that downstream products are generated with the required stereochemical integrity, reducing the need for costly and time-consuming chiral separations [3].

In Catalyst Screening and Reaction Methodology Development Focused on Stereoselective Transformations

Given its well-defined stereochemical landscape, 2-Methylcyclohexane-1-carbaldehyde (or its α,β-unsaturated precursors) serves as an excellent substrate for developing and benchmarking new stereoselective catalysts and methodologies [1]. Its distinct physical properties (e.g., boiling point 115-116 °C, density 0.837 g/mL) also make it a convenient probe for tracking reaction progress via GC or GC-MS .

As a Key Intermediate for Agrochemical and Fragrance Synthesis

The structural motif of 2-Methylcyclohexane-1-carbaldehyde is prevalent in certain agrochemicals and fragrance ingredients. Its use as an intermediate in these fields is supported by the general utility of substituted cyclohexane aldehydes in creating complex, functionalized molecules with desirable organoleptic or biological properties [4].

Application
Selection Property
Validation Focus
Enantioselective pharmaceutical intermediate synthesis
Chiral building block with 1,2-disubstitution stereochemical bias
Confirm diastereoselectivity and enantiopurity by chiral HPLC/NMR
Stereocontrolled multi-step synthesis of cyclohexane frameworks
Biased steric environment for key transformations (e.g., cycloaddition)
Verify stereochemical integrity post-reaction by chiral analysis
Catalyst screening and methodology development
Well-defined stereochemical and physicochemical reference
Use as probe substrate; monitor reaction progress by GC/GC-MS
Agrochemical and fragrance intermediate research
Substituted cyclohexane aldehyde reactivity profile
Assess organoleptic or bioactive properties in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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